molecular formula C7H16Cl2F2N2 B2589731 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride CAS No. 1654772-88-9

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride

Cat. No.: B2589731
CAS No.: 1654772-88-9
M. Wt: 237.12
InChI Key: ZZXRNEHEWMKGME-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H14F2N2.2HCl. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with difluoroethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction will produce the corresponding amine.

Scientific Research Applications

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
  • 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride
  • 1-(2-Chloroethyl)piperidin-3-amine dihydrochloride

Uniqueness: 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and binding affinity, making it valuable for specific research applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXRNEHEWMKGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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